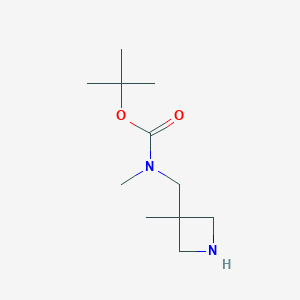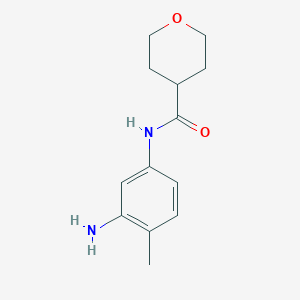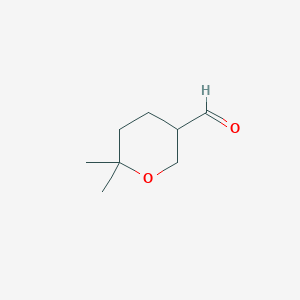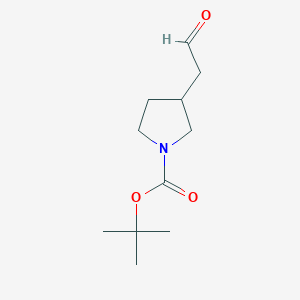
Ester tert-butylique de l’acide méthyl-(3-méthyl-azétidin-3-ylméthyl)-carbamique
Vue d'ensemble
Description
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester (MMAE-TBE) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer activities. MMAE-TBE has also been studied for its potential use in drug delivery systems, as well as for its ability to modulate metabolic pathways.
Mécanisme D'action
Target of Action
The primary target of Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester is the CCR6 receptor . The CCR6 receptor plays a crucial role in immune response and inflammation, making it a significant target for the treatment or prevention of various diseases, conditions, or disorders .
Mode of Action
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester acts as a modulator of the CCR6 receptor . By interacting with this receptor, it can influence the receptor’s activity, leading to changes in the cellular responses mediated by the CCR6 receptor .
Biochemical Pathways
The modulation of the CCR6 receptor affects various biochemical pathways involved in immune response and inflammation . The downstream effects of these pathways can lead to changes in the physiological responses related to these processes .
Result of Action
The modulation of the CCR6 receptor by Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester can result in molecular and cellular effects that influence immune response and inflammation . These effects could potentially be beneficial for the treatment or prevention of various diseases, conditions, or disorders .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting and has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer activities. However, there are some limitations to its use in laboratory experiments. Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester is a relatively new compound and its mechanism of action is not yet fully understood. In addition, the long-term effects of its use are not yet known.
Orientations Futures
The potential future directions for Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester are numerous. Further studies are needed to better understand its mechanism of action and the long-term effects of its use. In addition, further research is needed to investigate its potential use in drug delivery systems, as well as its ability to modulate metabolic pathways. Finally, further studies are needed to explore its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular diseases.
Applications De Recherche Scientifique
D’après les informations disponibles, voici une analyse complète des applications de la recherche scientifique de « Ester tert-butylique de l’acide méthyl-(3-méthyl-azétidin-3-ylméthyl)-carbamique » :
Modulation du récepteur CCR6
Ce composé a été identifié comme un modulateur du récepteur CCR6, qui joue un rôle crucial dans le système immunitaire en guidant le mouvement des cellules immunitaires vers les sites d’inflammation. La modulation de ce récepteur peut être bénéfique dans le traitement ou la prévention des maladies, des affections ou des troubles qui sont améliorés par la modification de cette voie .
Analyse Biochimique
Biochemical Properties
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, modulating their activity and function. For instance, it has been identified as a modulator of the CCR6 receptor, which is involved in immune responses . The nature of these interactions includes binding to the active sites of enzymes, altering their conformation, and affecting their catalytic activity.
Cellular Effects
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the CCR6 receptor can lead to changes in cell signaling pathways that regulate immune responses . Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the CCR6 receptor, modulating its activity and downstream signaling pathways . This binding can result in the inhibition or activation of specific enzymes, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating immune responses and cellular processes. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal physiological functions . Threshold effects are observed, where the compound’s impact becomes significant only above a certain concentration.
Metabolic Pathways
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with the CCR6 receptor can influence metabolic pathways related to immune responses . These interactions can lead to changes in the levels of specific metabolites and alterations in metabolic flux.
Transport and Distribution
The transport and distribution of Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester within cells and tissues are mediated by transporters and binding proteins. It is transported across cell membranes and distributed to specific tissues where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity.
Subcellular Localization
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with biomolecules and its role in cellular processes.
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[(3-methylazetidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)8-11(4)6-12-7-11/h12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZOHZRCUPJUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)


![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1395217.png)




![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)
![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1395227.png)

